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molecular formula C7H8O2 B020303 2-Methoxyphenol-d3 CAS No. 74495-69-5

2-Methoxyphenol-d3

Cat. No. B020303
M. Wt: 127.16 g/mol
InChI Key: LHGVFZTZFXWLCP-FIBGUPNXSA-N
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Patent
US04588835

Procedure details

Sodium hydroxide (3.16 g, 79.1 m mole) was dissolved in 60 ml of methanol and the solution was refluxed for 12 hours. To the solution were added 750 mg (4.1 m mole) of 2-bromophenol and 240 mg of anhydrous cuprous chloride. Then the reaction was carried out in the same manner as in Comparison Example 2 for 5 hours while evaporating methanol. After the reaction was completed, 43.7 mg of 2-methoxyphenol was obtained in the same manner as in Comparison Example 2. Yield: 8.6%.
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
240 mg
Type
reactant
Reaction Step Two
Yield
8.6%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Br[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10].[CH3:11]O>>[CH3:11][O:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10] |f:0.1|

Inputs

Step One
Name
Quantity
3.16 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
750 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
cuprous chloride
Quantity
240 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
while evaporating methanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 43.7 mg
YIELD: PERCENTYIELD 8.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04588835

Procedure details

Sodium hydroxide (3.16 g, 79.1 m mole) was dissolved in 60 ml of methanol and the solution was refluxed for 12 hours. To the solution were added 750 mg (4.1 m mole) of 2-bromophenol and 240 mg of anhydrous cuprous chloride. Then the reaction was carried out in the same manner as in Comparison Example 2 for 5 hours while evaporating methanol. After the reaction was completed, 43.7 mg of 2-methoxyphenol was obtained in the same manner as in Comparison Example 2. Yield: 8.6%.
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
240 mg
Type
reactant
Reaction Step Two
Yield
8.6%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Br[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10].[CH3:11]O>>[CH3:11][O:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10] |f:0.1|

Inputs

Step One
Name
Quantity
3.16 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
750 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
cuprous chloride
Quantity
240 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
while evaporating methanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 43.7 mg
YIELD: PERCENTYIELD 8.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04588835

Procedure details

Sodium hydroxide (3.16 g, 79.1 m mole) was dissolved in 60 ml of methanol and the solution was refluxed for 12 hours. To the solution were added 750 mg (4.1 m mole) of 2-bromophenol and 240 mg of anhydrous cuprous chloride. Then the reaction was carried out in the same manner as in Comparison Example 2 for 5 hours while evaporating methanol. After the reaction was completed, 43.7 mg of 2-methoxyphenol was obtained in the same manner as in Comparison Example 2. Yield: 8.6%.
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
240 mg
Type
reactant
Reaction Step Two
Yield
8.6%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Br[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10].[CH3:11]O>>[CH3:11][O:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10] |f:0.1|

Inputs

Step One
Name
Quantity
3.16 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
750 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
cuprous chloride
Quantity
240 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
while evaporating methanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 43.7 mg
YIELD: PERCENTYIELD 8.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04588835

Procedure details

Sodium hydroxide (3.16 g, 79.1 m mole) was dissolved in 60 ml of methanol and the solution was refluxed for 12 hours. To the solution were added 750 mg (4.1 m mole) of 2-bromophenol and 240 mg of anhydrous cuprous chloride. Then the reaction was carried out in the same manner as in Comparison Example 2 for 5 hours while evaporating methanol. After the reaction was completed, 43.7 mg of 2-methoxyphenol was obtained in the same manner as in Comparison Example 2. Yield: 8.6%.
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
240 mg
Type
reactant
Reaction Step Two
Yield
8.6%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Br[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10].[CH3:11]O>>[CH3:11][O:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10] |f:0.1|

Inputs

Step One
Name
Quantity
3.16 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
750 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
cuprous chloride
Quantity
240 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
while evaporating methanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 43.7 mg
YIELD: PERCENTYIELD 8.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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